molecular formula C13H16N2O3 B11782916 4-(3,5-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-ol

4-(3,5-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-ol

Cat. No.: B11782916
M. Wt: 248.28 g/mol
InChI Key: HRCWIPAZYYRZJP-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the pyrazole ring, along with two methyl groups at positions 1 and 3, and a hydroxyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-ol typically involves the reaction of 3,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as acetic acid, to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 5 can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 4-(3,5-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-one.

    Reduction: Formation of this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at positions 3 and 4.

    (1S,2S)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol: A phenolic compound with similar structural features.

Uniqueness

4-(3,5-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the pyrazole ring and the presence of both methoxy and hydroxyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

4-(3,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrazol-3-one

InChI

InChI=1S/C13H16N2O3/c1-8-12(13(16)15(2)14-8)9-5-10(17-3)7-11(6-9)18-4/h5-7,14H,1-4H3

InChI Key

HRCWIPAZYYRZJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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